molecular formula C6H3BrClN3 B14025395 6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine

6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B14025395
M. Wt: 232.46 g/mol
InChI Key: YKNOCWMCLYUZEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine typically involves the use of commercially available starting materials. One common method involves the Sonogashira cross-coupling reaction followed by base-induced cyclization. The key intermediate, 3,5-dibromo-6-chloropyrazin-2-amine, undergoes a series of reactions to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. These methods may include microwave-assisted reactions to enhance regio- and stereo-selectivity, as well as metal-catalyzed reactions to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s structure allows it to inhibit kinase activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine stands out due to its unique combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. This compound’s ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

6-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-6(10-4)11-5(8)2-9-3/h1-2H,(H,10,11)

InChI Key

YKNOCWMCLYUZEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=NC(=CN=C21)Cl)Br

Origin of Product

United States

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